Dapagliflozin Keto Impurity, with the Chemical Abstracts Service (CAS) number 2169998-23-4, is a chemical compound associated with the pharmaceutical drug Dapagliflozin, which is primarily used in the treatment of type 2 diabetes. The molecular formula for Dapagliflozin Keto Impurity is C21H23ClO7, and it has a molecular weight of 422.86 g/mol. This compound is categorized as an impurity and is significant in quality control processes during the synthesis of Dapagliflozin and its formulations .
Dapagliflozin Keto Impurity is characterized by its structural complexity, which includes a chloro-substituted aromatic ring and multiple hydroxyl groups indicative of its potential biological activity. The compound's structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: CCOc1ccc(cc1)C(=O)c2cc(ccc2Cl)C3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O
.
Dapagliflozin Keto Impurity, by definition, is not the intended active ingredient and likely does not possess the same mechanism of action as Dapagliflozin.
The specific reaction pathways can vary based on the synthetic route chosen for producing Dapagliflozin and its impurities.
The synthesis methods for Dapagliflozin Keto Impurity typically involve multi-step organic synthesis processes. These methods may include:
These methods are crucial for ensuring that the impurity levels are controlled during the production of Dapagliflozin .
Dapagliflozin Keto Impurity serves several important roles in pharmaceutical development:
Interaction studies involving Dapagliflozin Keto Impurity focus on its behavior in biological systems and its potential interactions with other compounds. While specific data on these interactions are scarce, impurities can affect pharmacokinetics and pharmacodynamics by altering drug metabolism or efficacy. Therefore, understanding these interactions is critical for ensuring patient safety and therapeutic effectiveness .
Dapagliflozin Keto Impurity shares structural similarities with several other compounds used in diabetes management and related therapeutic areas. Key similar compounds include:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Dapagliflozin | 461432-26-8 | C21H25ClO7 | First-in-class sodium-glucose transporter 2 inhibitor |
Canagliflozin | 872273-64-0 | C24H25ClO7 | Contains a larger aliphatic side chain |
Empagliflozin | 864070-44-0 | C23H27ClO7 | Notable for cardiovascular benefits |
Ertugliflozin | 1203326-66-9 | C22H25ClO7 | Distinctive structural modifications |
Each compound exhibits unique features that differentiate them from one another while maintaining a common mechanism of action related to glucose regulation .